tert-Butyl (R)-2-ethynylmorpholine-4-carboxylate
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Overview
Description
tert-Butyl ®-2-ethynylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, an ethynyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-ethynylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl and ethynyl groups under specific conditions. One common method involves the use of tert-butyl chloroformate and ethynyl magnesium bromide as reagents. The reaction is carried out in an anhydrous solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-2-ethynylmorpholine-4-carboxylate can be achieved through continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-ethynylmorpholine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The tert-butyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles in the presence of catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
tert-Butyl ®-2-ethynylmorpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-ethynylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar structural features.
tert-Butyl acetate: An ester with a tert-butyl group, used in various chemical applications.
tert-Butylamine: An amine with a tert-butyl group, used as a building block in organic synthesis.
Uniqueness
tert-Butyl ®-2-ethynylmorpholine-4-carboxylate is unique due to the presence of both a morpholine ring and an ethynyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
1621165-20-5 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m1/s1 |
InChI Key |
JBOKXNRQCWCOJH-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C#C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C#C |
Origin of Product |
United States |
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